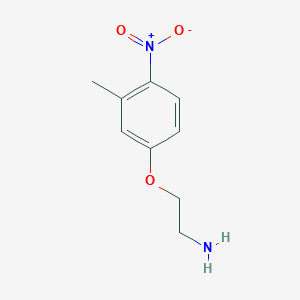

2-(3-Methyl-4-nitrophenoxy)ethan-1-amine

Descripción

2-(3-Methyl-4-nitrophenoxy)ethan-1-amine is a substituted phenethylamine derivative characterized by a 3-methyl-4-nitrophenoxy group attached to an ethylamine backbone.

Propiedades

IUPAC Name |

2-(3-methyl-4-nitrophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-7-6-8(14-5-4-10)2-3-9(7)11(12)13/h2-3,6H,4-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBFLBFQDJKOOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-(3-Methyl-4-nitrophenoxy)ethan-1-amine typically involves the reaction of 3-Methyl-4-nitrophenol with 2-chloroethylamine hydrochloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

2-(3-Methyl-4-nitrophenoxy)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and carboxylic acid derivatives.

Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 2-(3-Methyl-4-nitrophenoxy)ethan-1-amine is C11H14N2O3, with a molecular weight of approximately 222.24 g/mol. The compound features a nitrophenoxy group that enhances its reactivity and interaction with biological targets.

Scientific Research Applications

-

Medicinal Chemistry

- Antitumor Activity : Research indicates that compounds similar to 2-(3-Methyl-4-nitrophenoxy)ethan-1-amine exhibit significant antitumor properties. For example, derivatives have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the inhibition of key signaling pathways that promote cell proliferation.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens are currently under investigation.

-

Biochemical Research

- Enzyme Interaction : The compound has been studied for its interactions with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Such interactions can lead to either the activation or inhibition of these enzymes, impacting the pharmacokinetics of various drugs.

- Cell Signaling Modulation : 2-(3-Methyl-4-nitrophenoxy)ethan-1-amine has been shown to influence key cellular pathways, including the MAPK/ERK pathway, which is vital for cell survival and differentiation.

Antitumor Activity Case Study

A notable study evaluated a series of benzimidazole derivatives, closely related to 2-(3-Methyl-4-nitrophenoxy)ethan-1-amine, in vivo using tumor-bearing mice models. Results indicated a significant reduction in tumor size when treated with these derivatives compared to control groups, suggesting potential as anticancer agents.

Antimicrobial Activity Case Study

Another investigation focused on the antimicrobial properties of related compounds against clinical isolates of Staphylococcus aureus and Escherichia coli. The study aimed to determine the MIC values and assess the potential for developing new antimicrobial therapies based on the structure of 2-(3-Methyl-4-nitrophenoxy)ethan-1-amine.

Mecanismo De Acción

The mechanism of action of 2-(3-Methyl-4-nitrophenoxy)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

*Calculated based on molecular formula C₉H₁₂N₂O₃.

Key Observations:

Electronic Effects: The nitro group in 2-(3-Methyl-4-nitrophenoxy)ethan-1-amine is a strong electron-withdrawing substituent, contrasting with electron-donating groups (e.g., methoxy, methylthio) in analogs like 2C-T (1e) . This difference likely alters receptor binding affinities and metabolic stability.

Steric Considerations : The meta-methyl group in the target compound provides moderate steric hindrance compared to ortho-substituted analogs (e.g., N-methyl-2-(2-methyl-4-nitrophenyl)ethan-1-amine), which may restrict rotational freedom and receptor interaction .

Biological Activity : Compounds with N-benzyl substitutions (e.g., 25N-NBF, 25B-NBOMe) exhibit enhanced blood-brain barrier penetration and potent serotonin receptor agonism, suggesting that similar modifications in the target compound could amplify CNS activity .

Pharmacological and Physicochemical Properties

While direct data for the target compound is unavailable, inferences can be drawn from analogs:

- Metabolic Stability : Nitro groups are often metabolized via reduction to amines, which may limit the compound’s half-life compared to halogenated analogs like 25B-NBOMe .

- Receptor Binding : The nitro substituent’s electron-withdrawing nature may enhance interactions with TAAR1 or serotonin receptors, similar to triazole-containing TAAR1 agonists () .

Actividad Biológica

2-(3-Methyl-4-nitrophenoxy)ethan-1-amine, also known as N-methyl-2-(3-methyl-4-nitrophenoxy)ethanamine, is a compound that has garnered attention for its potential biological activities. This article delves into the biochemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.

- Molecular Formula : C10H14N2O3

- Molecular Weight : 210.23 g/mol

- CAS Number : 1184246-60-3

The biological activity of 2-(3-Methyl-4-nitrophenoxy)ethan-1-amine is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The following key mechanisms have been identified:

- Enzyme Interaction : This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Depending on the context, it can either inhibit or activate these enzymes, influencing the pharmacokinetics of co-administered drugs.

- Cell Signaling Modulation : It affects key signaling pathways such as the MAPK/ERK pathway, which plays a vital role in cell proliferation and differentiation. By modulating this pathway, the compound can influence cell survival and apoptosis.

- Gene Expression Alteration : The compound's ability to bind to specific biomolecules can lead to changes in gene expression patterns, further affecting cellular functions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 2-(3-Methyl-4-nitrophenoxy)ethan-1-amine. It has demonstrated activity against various bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Inhibitory effects observed against Escherichia coli and Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 5.64 µM to 156.47 µM, indicating moderate to good antibacterial activity .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values indicating significant efficacy .

Case Study 1: Antimicrobial Screening

A comprehensive screening of synthesized alkaloids including derivatives of 2-(3-Methyl-4-nitrophenoxy)ethan-1-amine revealed promising results. The compound exhibited notable antimicrobial activity, particularly against Gram-positive bacterial strains with inhibition zones reaching up to 24 mm in diameter .

Case Study 2: Cellular Effects

In vitro studies have demonstrated that treatment with this compound at varying concentrations resulted in a dose-dependent decrease in cell viability in cancer cell lines. The effects were linked to the modulation of apoptosis-related proteins, suggesting its potential as an anticancer agent .

Data Tables

| Biological Activity | Target Organisms | MIC (µM) | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 5.64 | Moderate activity |

| Antibacterial | Escherichia coli | 156.47 | Good activity |

| Antifungal | Candida albicans | 16.69 | Significant efficacy |

| Antifungal | Fusarium oxysporum | 56.74 | Effective |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.